molecular formula C23H22N4O5 B2814915 2,6-dimethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide CAS No. 953150-09-9

2,6-dimethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

Número de catálogo: B2814915
Número CAS: 953150-09-9
Peso molecular: 434.452
Clave InChI: QMXAANNSQIFIFM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,6-dimethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a chemical compound provided for research and development purposes. It features a molecular formula of C22H20N4O4 and a molecular weight of 404.4 . This compound is part of a class of heterocyclic organic molecules based on the imidazo[1,2-b]pyridazine scaffold, a structure of significant interest in medicinal chemistry for the development of novel therapeutic agents . Related chemical structures within this class have been investigated in pharmaceutical research for various disease targets, indicating its potential value in hit-to-lead optimization campaigns and as a key intermediate in synthetic chemistry . The product is intended for chemical and biological research applications in a controlled laboratory environment. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Propiedades

IUPAC Name

2,6-dimethoxy-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5/c1-29-17-9-8-14(16-13-27-20(24-16)10-11-21(26-27)32-4)12-15(17)25-23(28)22-18(30-2)6-5-7-19(22)31-3/h5-13H,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXAANNSQIFIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and benzamides, which undergo various chemical transformations such as nitration, reduction, and cyclization to form the desired imidazo[1,2-b]pyridazinyl structure. Common reagents used in these reactions include strong acids, bases, and catalysts to facilitate the formation of the imidazo ring and the subsequent methoxylation steps.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dimethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups (if present in intermediates) can be reduced to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield aldehydes or acids, while reduction of nitro groups results in amines.

Aplicaciones Científicas De Investigación

Pharmacological Studies

The compound's potential as a pharmacological agent is significant. Preliminary studies have indicated that it may act as an inhibitor of specific kinases involved in cancer progression and cell proliferation. This suggests its utility in developing targeted cancer therapies.

Case Study : Research has shown that compounds similar to this one can inhibit the growth of cancer cells by interfering with signaling pathways critical for tumor development. For instance, studies on related compounds have demonstrated their ability to inhibit chitin synthesis in pests, which can be extrapolated to understand their effects on mammalian cells as well .

The biological activity of 2,6-dimethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is primarily attributed to its interaction with various biological targets. The presence of methoxy groups enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Research Findings : Investigations into similar compounds have revealed that modifications at specific positions can enhance or reduce biological activity. For example, the introduction of halogen substituents has been shown to improve the efficacy of related isoxazole compounds against certain pests, indicating a similar trend may be observed with this compound .

Chemical Synthesis

The synthesis of this compound involves several steps that can be optimized for yield and purity. Understanding the synthetic pathways allows researchers to modify the structure for enhanced activity or selectivity against specific biological targets.

Synthesis Step Description
Step 1Synthesis of the imidazo[1,2-b]pyridazin moiety
Step 2Coupling with methoxy-substituted benzamide
Step 3Purification and characterization using NMR and MS

Potential Use in Agriculture

Given its structural characteristics, there is potential for this compound to be developed as a pesticide or herbicide. The inhibition of chitin synthesis observed in related compounds suggests it may disrupt the development of insect pests.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in both medicinal and agricultural fields. Toxicological assessments will help determine the acceptable dosage levels and potential side effects.

Mecanismo De Acción

The mechanism of action of 2,6-dimethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-b]pyridazinyl moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to downstream effects on cellular processes, such as apoptosis, cell proliferation, and signal transduction pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other imidazopyridazine- and benzamide-based molecules. Below is a comparative analysis based on substituent effects, scaffold modifications, and hypothetical structure-activity relationships (SARs):

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Hypothesized Impact on Properties
Target Compound 2,6-dimethoxy benzamide; 6-methoxyimidazopyridazine Enhanced solubility (methoxy groups), potential kinase inhibition via imidazopyridazine scaffold
N-(2-Chloro-5-(6-Methoxyimidazo[1,2-b]Pyridazin-2-yl)Phenyl)Cyclopentanecarboxamide (946217-68-1) 2-chloro phenyl; cyclopentanecarboxamide Increased lipophilicity (chloro group), altered binding affinity due to carboxamide vs. benzamide
2,6-Dichloro-N-(2-(5-Methoxypyridin-2-ylamino)Pyridin-4-yl)Benzamide (1258293-26-3) 2,6-dichloro benzamide; 5-methoxypyridin-2-ylamino pyridine Reduced solubility (chloro groups), potential for π-π stacking with pyridine ring
2,6-Dichloro-N-(2-(3-Cyclopropylureido)Pyridin-4-yl)Benzamide (1258293-74-1) 2,6-dichloro benzamide; 3-cyclopropylureido Improved metabolic stability (cyclopropyl group), possible hydrogen-bonding interactions

Key Observations:

Substituent Effects :

  • Methoxy groups (target compound) likely improve aqueous solubility compared to chloro-substituted analogs (e.g., 1258293-26-3) but may reduce membrane permeability .
  • The imidazopyridazine core is conserved across analogs, suggesting its critical role in target engagement, possibly via hinge-region binding in kinase inhibition.

Ureido groups (1258293-74-1) may enhance interactions with polar residues in target proteins compared to methoxy or chloro substituents.

Electronic and Steric Considerations :

  • The electron-donating methoxy groups in the target compound could stabilize aromatic interactions, whereas electron-withdrawing chloro groups (1258293-26-3) might enhance electrophilic character for covalent binding.

Actividad Biológica

The compound 2,6-dimethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and activity against various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N4O4C_{23}H_{22}N_{4}O_{4}, with a molecular weight of approximately 418.4 g/mol. The structural features include methoxy groups and an imidazo[1,2-b]pyridazine moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC23H22N4O4
Molecular Weight418.4 g/mol
IUPAC Name2,6-dimethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the imidazo[1,2-b]pyridazine core followed by the introduction of methoxy groups and the benzamide structure. Common reagents include halogenated compounds and various bases to facilitate the desired reactions under controlled conditions.

The biological activity of 2,6-dimethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is largely attributed to its ability to interact with specific molecular targets such as kinases and enzymes. The methoxyimidazo group plays a pivotal role in binding affinity and specificity towards these targets.

Inhibitory Effects on Kinases

Recent studies have highlighted its potential as a multi-kinase inhibitor. For instance, it exhibits significant inhibitory activity against several kinases involved in cancer progression:

  • PDGFRα : IC50 = 1.1 nM
  • c-Src : IC50 = 5.4 nM
  • c-Kit : IC50 = 12.5 nM

These findings suggest that the compound may be effective in targeting pathways involved in tumor growth and metastasis .

Antimicrobial Activity

In addition to its kinase inhibition properties, preliminary tests indicate that this compound may exhibit antimicrobial activity. It has shown potential against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) remains to be fully elucidated.

Study 1: Kinase Inhibition Profile

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the kinase inhibition profile of various benzamide derivatives including our compound. The results indicated that modifications in the methoxy and imidazo groups significantly enhanced binding affinity to target kinases compared to unmodified compounds .

Study 2: Antimicrobial Testing

Another study focused on testing the antimicrobial efficacy of this compound against common pathogens. Results demonstrated that it inhibited bacterial growth at concentrations lower than those toxic to mammalian cells, suggesting a favorable therapeutic index .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2,6-dimethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide?

The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[1,2-b]pyridazine core followed by coupling with substituted benzamide moieties. Key steps include:

  • Core Synthesis : Cyclocondensation of 6-methoxypyridazine derivatives with halogenated intermediates under reflux in dimethylformamide (DMF) or dichloromethane (DCM) .
  • Coupling Reactions : Buchwald-Hartwig amination or Ullmann-type couplings to attach the benzamide group. Reaction optimization (e.g., temperature: 80–110°C, catalysts: Pd(PPh₃)₄, ligands: Xantphos) is critical for yield enhancement .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol/water) are standard. Purity is verified via HPLC (>95%) .

Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm methoxy groups (δ 3.8–4.0 ppm) and aromatic protons. 2D NMR (COSY, HSQC) resolves overlapping signals in the imidazo[1,2-b]pyridazine region .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to validate molecular weight (calculated: C₂₉H₂₇N₄O₅, exact mass: 523.19 g/mol) .
  • X-ray Crystallography : SHELXL or CCP4 software for crystal structure determination, resolving bond angles and torsion strains in the benzamide moiety .

Advanced Research Questions

Q. How can computational modeling predict target interactions and binding affinities of this compound?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR, VEGFR). Focus on hydrogen bonding with methoxy groups and π-π stacking of the benzamide .
  • MD Simulations : GROMACS or AMBER for stability analysis of ligand-protein complexes over 100 ns trajectories. Solvation models (TIP3P) improve accuracy in aqueous environments .
  • QSAR Models : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with IC₅₀ values .

Q. How can contradictions in reported biological activities (e.g., kinase inhibition vs. cytotoxicity) be resolved?

  • Orthogonal Assays : Validate kinase inhibition (e.g., ADP-Glo™ Kinase Assay) alongside cytotoxicity (MTT assay) in isogenic cell lines to decouple target-specific effects from off-target toxicity .
  • Dose-Response Analysis : Compare EC₅₀ values across studies. Discrepancies may arise from cell line variability (e.g., HeLa vs. MCF-7) or serum protein binding .
  • Meta-Analysis : Aggregate data from PubChem and ChEMBL, applying statistical weighting to account for assay heterogeneity .

Q. What strategies improve aqueous solubility for in vivo pharmacokinetic studies?

  • Prodrug Design : Introduce phosphate or glycoside groups at methoxy positions to enhance hydrophilicity .
  • Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations for parenteral administration .
  • Nanoformulations : Encapsulate in PLGA nanoparticles (size: 100–200 nm) to improve bioavailability .

Q. How to design structure-activity relationship (SAR) studies for imidazo[1,2-b]pyridazine derivatives?

  • Scaffold Variation : Replace the benzamide with sulfonamide or urea groups to assess impact on kinase selectivity .
  • Substituent Screening : Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups (NO₂) at the phenyl ring to modulate potency .
  • Bioisosteric Replacement : Substitute the imidazo[1,2-b]pyridazine core with pyrazolo[3,4-d]pyrimidine to evaluate metabolic stability .

Methodological Notes

  • Crystallographic Refinement : Use SHELXL for high-resolution data (≤1.0 Å) to model disorder in methoxy groups. Apply TWINLAW for twinned crystals .
  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing synthetic protocols in Zenodo or ChemRxiv .
  • Ethical Compliance : Follow OECD guidelines for in vivo studies, including 3R principles (Replacement, Reduction, Refinement) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.